

Analytical methods for quantification of (2-Methyl-5-tetrazolyl)methanol

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Compound of Interest

Compound Name: (2-Methyl-5-tetrazolyl)methanol

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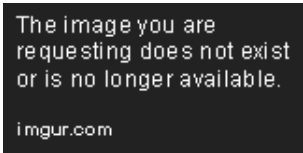
An Application Note on the Quantitative Analysis of (2-Methyl-5-tetrazolyl)methanol

Abstract

(2-Methyl-5-tetrazolyl)methanol is a heterocyclic organic compound featuring a tetrazole ring, a structure of significant interest in medicinal and materials chemistry. The tetrazole moiety often serves as a bioisostere for carboxylic acids, making its derivatives valuable candidates in drug development, particularly for antihypertensive and antimicrobial agents[1][2]. Accurate and reliable quantification of (2-Methyl-5-tetrazolyl)methanol is critical for process control in synthesis, purity assessment of final products, and formulation development. This guide provides detailed, validated analytical protocols for the precise quantification of this compound, designed for researchers, quality control analysts, and drug development professionals. The primary methods detailed are Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Additionally, the applicability of complementary techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography (GC) is discussed.

Compound Profile

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.

Property	Value	Source(s)
Chemical Name	(2-Methyl-5-tetrazolyl)methanol	[1][3]
CAS Number	55408-40-7	[3][4][5]
Molecular Formula	C ₃ H ₆ N ₄ O	[1][4]
Molecular Weight	114.11 g/mol	[4][5]
Appearance	Colorless to yellow liquid	[3]
Boiling Point	401.9 °C at 760 mmHg	[3]
Structure		

Primary Method: Reversed-Phase HPLC with UV Detection

RP-HPLC is the workhorse of pharmaceutical analysis due to its high resolution, reproducibility, and robustness. For **(2-Methyl-5-tetrazolyl)methanol**, its polarity and UV-absorbing tetrazole ring make it an ideal candidate for this technique.

Principle of the Method

The method employs a nonpolar stationary phase (C18) and a polar mobile phase. **(2-Methyl-5-tetrazolyl)methanol**, being a polar molecule, has a moderate affinity for the stationary phase and is eluted by a mixture of water and an organic solvent (acetonitrile). The separation from impurities is achieved based on differential partitioning between the two phases[6][7].

Quantification is performed by measuring the analyte's UV absorbance at a specific wavelength and correlating it to a concentration standard curve.

Detailed Experimental Protocol

2.2.1. Instrumentation and Materials

- HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
- Chromatography Column: Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 μm (or equivalent). The C18 phase provides excellent retention and peak shape for polar heterocyclic compounds[8].
- Solvents: HPLC-grade acetonitrile (ACN) and water.
- Reagents: Phosphoric acid (for mobile phase pH adjustment).
- Reference Standard: **(2-Methyl-5-tetrazolyl)methanol**, purity $\geq 95\%$.

2.2.2. Preparation of Solutions

- Mobile Phase A: 0.05% v/v Phosphoric Acid in Water. The acid is added to control the pH and ensure consistent ionization state of any acidic/basic impurities, leading to sharper peaks.
- Mobile Phase B: Acetonitrile (ACN).
- Diluent: 50:50 (v/v) Acetonitrile/Water. This composition ensures the analyte is fully solubilized and is compatible with the initial mobile phase conditions to prevent peak distortion.
- Standard Stock Solution (1000 $\mu\text{g/mL}$): Accurately weigh approximately 25 mg of the **(2-Methyl-5-tetrazolyl)methanol** reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
- Calibration Standards (10-200 $\mu\text{g/mL}$): Prepare a series of at least five calibration standards by serially diluting the Standard Stock Solution with the diluent.

2.2.3. Chromatographic Conditions

Parameter	Condition	Rationale
Column	Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm	Provides good retention and peak shape for polar analytes.
Mobile Phase	Gradient elution: See table below	A gradient ensures efficient elution of the main peak while cleaning the column of late-eluting impurities.
Flow Rate	1.0 mL/min	A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature	30 °C	Maintains consistent retention times and improves peak shape by reducing mobile phase viscosity.
Injection Volume	10 µL	A typical volume that balances sensitivity with the risk of column overloading.
Detection	UV at 215 nm	Tetrazole-containing compounds typically exhibit strong absorbance in the low UV range[9].
Run Time	15 minutes	Sufficient to elute the analyte and any potential process-related impurities.

Gradient Elution Program:

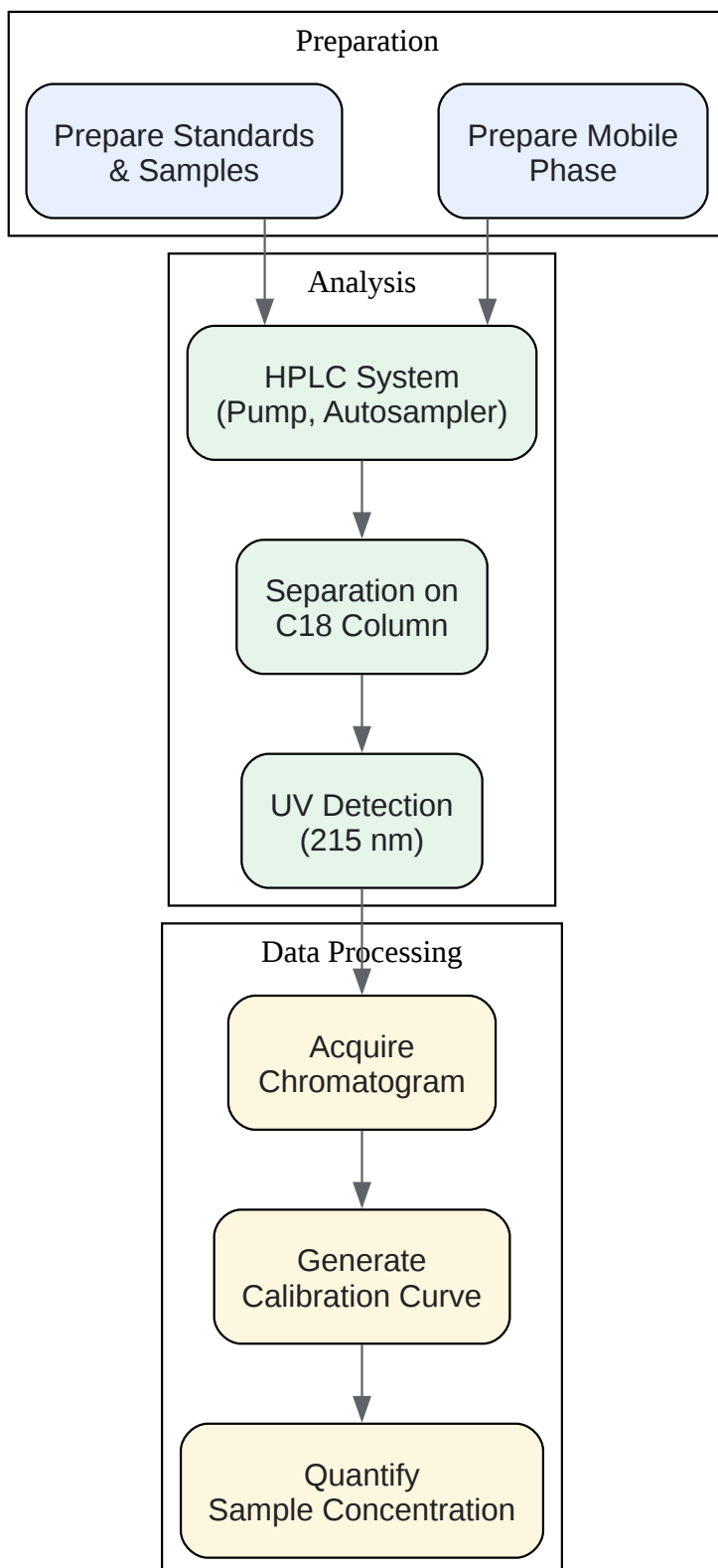
Time (min)	% Mobile Phase A (Aqueous)	% Mobile Phase B (ACN)
0.0	95	5
10.0	5	95
12.0	5	95
12.1	95	5

| 15.0 | 95 | 5 |

2.2.4. System Suitability and Analysis

- Equilibrate the system with the initial mobile phase composition until a stable baseline is achieved.
- Perform five replicate injections of a mid-level calibration standard (e.g., 100 µg/mL).
- Verify that the system suitability criteria are met:
 - Tailing Factor: ≤ 2.0
 - Theoretical Plates: ≥ 2000
 - %RSD of Peak Area: $\leq 2.0\%$
- Inject a diluent blank to ensure no carryover or system contamination.
- Inject the calibration standards in order of increasing concentration.
- Inject the test samples for analysis.
- Construct a linear regression curve of peak area versus concentration for the standards. The correlation coefficient (r^2) should be ≥ 0.999 .
- Calculate the concentration of **(2-Methyl-5-tetrazolyl)methanol** in the test samples using the calibration curve.

HPLC Workflow Diagram



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Caption: Workflow for the quantification of **(2-Methyl-5-tetrazolyl)methanol** by RP-HPLC-UV.

Orthogonal Method: Quantitative NMR (qNMR)

qNMR is a primary analytical method that provides quantification without the need for an identical reference standard of the analyte. It relies on an internal standard of known purity. This method is exceptionally accurate and serves as an excellent orthogonal technique to verify HPLC results.

Principle of the Method

The integrated area of an NMR signal is directly proportional to the number of nuclei (protons) giving rise to that signal. In qNMR, a known mass of an internal standard is added to a known mass of the sample. By comparing the integral of a specific, well-resolved signal from the analyte to a signal from the internal standard, the concentration or purity of the analyte can be calculated with high precision^[10].

Detailed Experimental Protocol

3.2.1. Instrumentation and Materials

- NMR Spectrometer: 400 MHz or higher field spectrometer.
- NMR Tubes: High-precision 5 mm NMR tubes.
- Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆). It is an excellent solvent for polar compounds and its residual proton signal does not interfere with typical analyte signals.
- Internal Standard: Maleic acid (Certified Reference Material). It is non-volatile, stable, highly soluble in DMSO, and has a simple spectrum with a sharp singlet for its two olefinic protons that typically does not overlap with analyte signals.

3.2.2. Sample Preparation

- Accurately weigh approximately 15 mg of the **(2-Methyl-5-tetrazolyl)methanol** sample into a clean, dry vial. Record the weight to 0.01 mg.

- Accurately weigh approximately 10 mg of the maleic acid internal standard into the same vial. Record the weight to 0.01 mg.
- Add approximately 0.7 mL of DMSO-d₆ to the vial.
- Ensure complete dissolution by gentle vortexing.
- Transfer the solution to a 5 mm NMR tube.

3.2.3. NMR Acquisition Parameters

Parameter	Condition	Rationale
Nucleus	¹ H	Proton NMR is highly sensitive and provides distinct signals for quantification.
Pulse Program	zg30 (or similar single pulse)	A simple 30° or 45° pulse angle is used to ensure all protons are equally excited without approaching saturation.
Relaxation Delay (D1)	≥ 30 seconds	CRITICAL: A long delay (at least 5 times the longest T ₁ of any proton being quantified) ensures full relaxation for accurate integration[10].
Number of Scans (NS)	16 to 64	An adequate number of scans is needed to achieve a good signal-to-noise ratio (S/N > 250:1) for the signals used in quantification.
Acquisition Time (AQ)	~4 seconds	Provides sufficient digital resolution.

3.2.4. Data Processing and Calculation

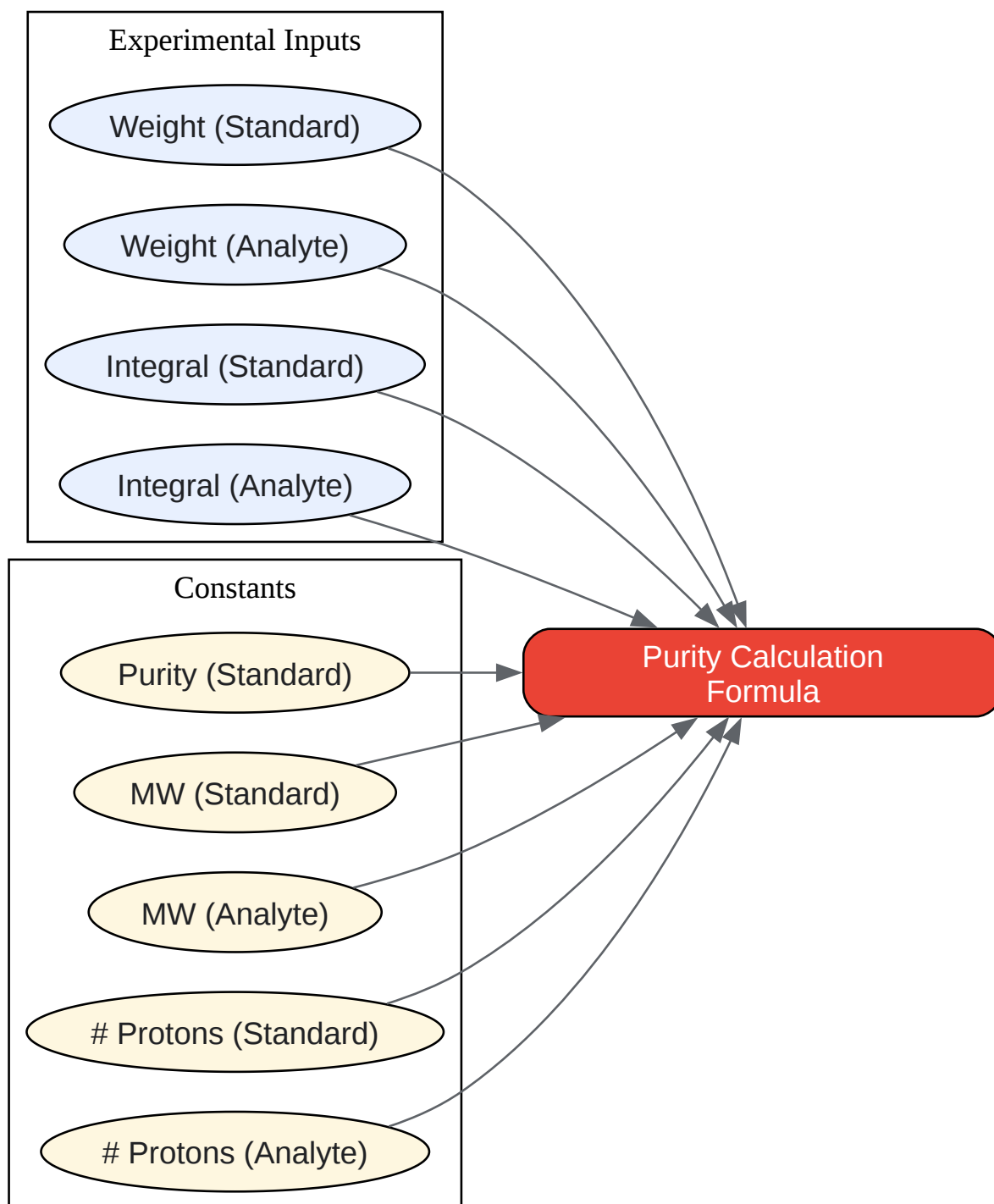
- Apply Fourier transformation to the acquired FID.
- Carefully phase the spectrum and perform a baseline correction across the entire spectral width.
- Integrate the following signals:
 - Analyte Signal (I_analyte): The singlet corresponding to the two methylene protons (-CH₂OH) of **(2-Methyl-5-tetrazolyl)methanol**.
 - Standard Signal (I_std): The singlet corresponding to the two olefinic protons of maleic acid (~6.3 ppm).
- Calculate the purity of the **(2-Methyl-5-tetrazolyl)methanol** sample using the following equation:

$$\text{Purity (\%)} = (I_{\text{analyte}} / I_{\text{std}}) * (N_{\text{std}} / N_{\text{analyte}}) * (MW_{\text{analyte}} / MW_{\text{std}}) * (W_{\text{std}} / W_{\text{analyte}}) * P_{\text{std}}$$

Where:

- I: Integral value
- N: Number of protons for the integrated signal (N_analyte = 2, N_std = 2)
- MW: Molecular Weight (MW_analyte = 114.11 g/mol , MW_std = 116.07 g/mol)
- W: Weight in mg
- P_std: Purity of the internal standard (as a percentage)

qNMR Calculation Logic



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Caption: Logical inputs for the calculation of analyte purity using the qNMR method.

Complementary Analytical Methods

While HPLC-UV and qNMR are recommended as primary methods, other techniques can provide valuable information, especially for trace-level analysis or in complex matrices.

- Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides significantly higher selectivity and sensitivity. Using an Electrospray Ionization (ESI) source, one would monitor for the protonated molecular ion $[M+H]^+$ at m/z 115.1[6]. This is the method of choice for quantifying the analyte in biological matrices like plasma or for identifying unknown impurities.
- Gas Chromatography (GC): Direct analysis of **(2-Methyl-5-tetrazolyl)methanol** by GC is challenging due to its high boiling point and the polarity of the hydroxyl group. However, quantification is possible after derivatization. Silylating the hydroxyl group with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would produce a more volatile, less polar derivative suitable for GC-FID or GC-MS analysis.

Conclusion

This application note provides two robust and reliable methods for the quantification of **(2-Methyl-5-tetrazolyl)methanol**. The RP-HPLC-UV method is ideal for routine quality control, offering high throughput and excellent precision. The orthogonal qNMR method serves as a primary, non-destructive technique for purity assignment and reference standard certification, requiring no specific analyte standard. The choice of method should be guided by the specific application, required level of precision, and the nature of the sample matrix.

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